2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (MEEAA) is a short-chain polyethylene glycol (PEG) derivative possessing a terminal carboxylic acid group. [, , ] It belongs to the class of alkoxycarboxylic acids and plays a significant role in surface modification and nanoparticle stabilization due to its amphiphilic nature. [, , ] This dual-character arises from the hydrophilic polyethylene glycol chain and the hydrophobic carboxylic acid group. [, ]
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid typically involves multi-step reactions starting from simpler precursors. One common method includes:
Specific parameters such as temperature, reaction time, and catalyst type can significantly influence the yield and purity of the final product. For instance, maintaining a controlled temperature during the esterification process can prevent side reactions that may lead to undesired byproducts.
The molecular structure of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is characterized by a central acetic acid moiety attached to three ethylene glycol ether chains. The structural formula can be represented as follows:
COCCOCCOCC(=O)O
InChI=1S/C7H14O5/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3,(H,8,9)
The compound features multiple ether linkages which contribute to its solubility properties and potential interactions in biological systems. The presence of the methoxy groups enhances its hydrophilicity, making it suitable for various applications in aqueous environments.
The chemical reactivity of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is primarily attributed to its carboxylic acid group. Key reactions include:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
The physical and chemical properties of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid are critical for understanding its behavior in different environments:
These properties indicate that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its acidic nature.
The scientific applications of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid are diverse:
The industrial synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid (CAS 16024-58-1) predominantly exploits the oxidative transformation of 2-[2-(2-Methoxyethoxy)ethoxy]acetonitrile. This route leverages accessible nitrile precursors and established oxidation chemistry to achieve scalable production.
Hypochlorite (NaOCl) and hypobromite (NaOBr) serve as critical oxidants for converting the nitrile group to a carboxylic acid functionality. The patented synthesis employs sodium hypochlorite (clorox) in a molar excess (1:1–10 relative to nitrile), enabling near-quantitative conversion under reflux conditions [2]. This choice balances reactivity, cost-effectiveness, and scalability, as hypochlorite solutions are industrially accessible. The reaction proceeds through a stepwise hydrolysis mechanism:$$\ce{NC-CH2O(CH2CH2O)2CH3 ->[NaOCl] HOOC-CH2O(CH2CH2O)2CH3}$$Hypobromite offers a faster reaction kinetics but presents handling challenges due to its instability, making hypochlorite preferable for large-scale operations. Post-oxidation, acidification with hydrochloric acid (HCl) protonates the carboxylate, yielding the crude product [2].
Optimization studies reveal strict temperature dependence for minimizing by-products. A stepwise heating profile is employed:
Molar ratios critically impact yield. Trials confirm a 5:1 hypochlorite:nitrile ratio as optimal, achieving 96% purity by HPLC at a 162g scale (Example 2). Lower ratios (3:1) show reduced efficiency, while higher ratios (10:1) offer marginal gains but increase purification burden. Catalysts are notably absent, as excess oxidant drives the reaction to completion without additional agents.
Table 1: Optimization Parameters for Nitrile Oxidation
Parameter | Range Tested | Optimal Value | Purity/Yield |
---|---|---|---|
Molar Ratio (Ox:Nitrile) | 1:1 – 10:1 | 5:1 | 96% (162g) |
Temp. Stage 1 (°C) | 60–70 | 70 | Max. conversion |
Temp. Stage 2 (°C) | 80–90 | 90 | By-product control |
Reaction Time (h) | 2–30 (total) | 14 (combined) | Balanced throughput |
Post-reaction workup involves reduced-pressure distillation (140°C/2mmHg) to isolate the pure acid, exploiting its boiling point differential from impurities [1] [5].
Alternative routes employ stepwise ether formation followed by carboxylation. One approach involves:
Scaled production prioritizes continuous processing of the oxidation reaction to enhance safety and throughput. Key design considerations include:
Yield optimization focuses on recycling mother liquors from distillation to recover unreacted nitrile. Typical commercial batches deliver 96% purity, with higher grades (>99%) achievable via fractional distillation for specialized applications (e.g., pharmaceutical synthesis) [6] [8].
Table 2: Industrial Purity Specifications Across Suppliers
Supplier | Grade | Purity Specification | Key Impurities |
---|---|---|---|
Sigma-Aldrich | Technical | ≥90% (GC) | Residual nitrile, salts |
TCI America | Synthesis | >95.0% (GC)(T) | Oligomeric ethers |
Chem-Impex | Industrial | ≥95% (GC) | Water, chloroacetate |
Environmental considerations drive hypochlorite waste stream treatment via reduction (e.g., sodium bisulfite) before neutralization, aligning with WGK 1 classification (slightly hazardous to water) [5] [8].
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